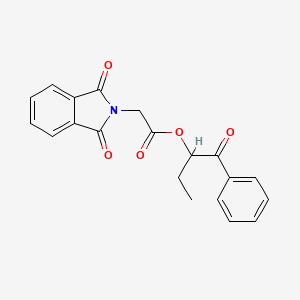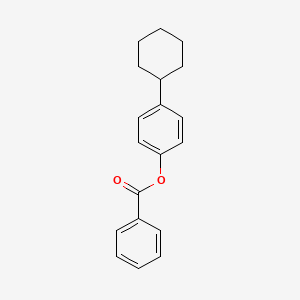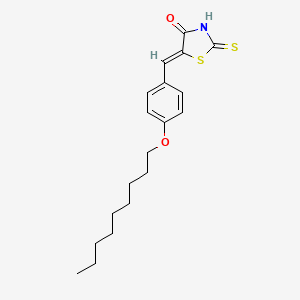
N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide is a chemical compound that belongs to the class of bromopyrimidine derivatives It is characterized by the presence of a bromine atom on the pyrimidine ring and two nitro groups on the benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.
Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro groups on the benzamide moiety can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), palladium catalysts, base (e.g., potassium carbonate), solvents (e.g., DMF, DMSO).
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products
Substitution: Substituted pyrimidine derivatives.
Reduction: Amino derivatives of benzamide.
Oxidation: Oxidized derivatives of the compound.
Aplicaciones Científicas De Investigación
N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in industrial processes, including catalysis and the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to certain enzymes or receptors, modulating their activity. The nitro groups may also play a role in the compound’s reactivity and interaction with biological molecules . Detailed studies are required to elucidate the exact molecular pathways and targets involved .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide is unique due to the presence of both bromopyrimidine and dinitrobenzamide moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H6BrN5O5 |
|---|---|
Peso molecular |
368.10 g/mol |
Nombre IUPAC |
N-(5-bromopyrimidin-2-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C11H6BrN5O5/c12-7-4-13-11(14-5-7)15-10(18)6-1-8(16(19)20)3-9(2-6)17(21)22/h1-5H,(H,13,14,15,18) |
Clave InChI |
RRVORVDIIUDTSO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=NC=C(C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Ethoxy-4-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883714.png)
![4-(1-Methyl-1-{4-[(3-nitrobenzoyl)oxy]phenyl}ethyl)phenyl 3-nitrobenzoate](/img/structure/B10883728.png)

![3-(4-Fluoro-phenyl)-N-[N'-(pyridine-3-carbonyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10883743.png)
![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B10883747.png)
![2-(4-chlorophenyl)-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]acetamide](/img/structure/B10883755.png)
![(E)-16-benzylidene-3-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B10883757.png)

![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883767.png)

![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide](/img/structure/B10883770.png)
![N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B10883779.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10883784.png)
![(4-Benzylpiperidin-1-yl)[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883801.png)
